3-(3-Benzyloxyphenyl)isonicotinic acid
Overview
Description
3-(3-Benzyloxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to the isonicotinic acid moiety
Mechanism of Action
Target of Action
It is structurally similar to isoniazid , a well-known antitubercular drug. Isoniazid primarily targets the Mycobacterium tuberculosis, specifically inhibiting the synthesis of mycolic acids, an essential component of the bacterial cell wall .
Mode of Action
Like isoniazid, 3-(3-Benzyloxyphenyl)isonicotinic acid is likely a prodrug that needs to be activated by bacterial catalase . Once activated, it may inhibit the synthesis of mycolic acids, leading to the disruption of the bacterial cell wall . .
Biochemical Pathways
Based on its structural similarity to isoniazid, it may affect the fatty acid synthesis pathway, particularly the production of mycolic acids .
Pharmacokinetics
Isoniazid, a structurally similar compound, is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to isoniazid, it may lead to the disruption of the bacterial cell wall, resulting in the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Benzyloxyphenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: 3-Benzyloxyphenylboronic acid and 4-bromopyridine-3-carboxylic acid.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Potassium carbonate or sodium carbonate.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux temperature for several hours under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Benzyloxyphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Nitro group reduction yields amine derivatives.
Substitution: Electrophilic substitution yields various substituted aromatic compounds.
Scientific Research Applications
3-(3-Benzyloxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and functionalized polymers.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog without the benzyloxy group, used in the synthesis of various pharmaceuticals.
Nicotinic acid: An isomer with the carboxyl group at the 3-position, known for its role as a vitamin (niacin).
Picolinic acid: Another isomer with the carboxyl group at the 2-position, used in metal chelation therapy.
Uniqueness
3-(3-Benzyloxyphenyl)isonicotinic acid is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to its simpler analogs. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-9-10-20-12-18(17)15-7-4-8-16(11-15)23-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRIENYJLNTSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CN=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688421 | |
Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258625-06-7 | |
Record name | 3-[3-(Benzyloxy)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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